molecular formula C12H15N3O2 B2677171 methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 832742-02-6

methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2677171
CAS No.: 832742-02-6
M. Wt: 233.271
InChI Key: WXNSZSKGDWUQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 832742-02-6) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This bicyclic system comprises a pyrazole ring fused to a pyridine ring, with substituents at positions 1 (ethyl), 3 (methyl), 6 (methyl), and 4 (methyl ester). Its molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 257.28 g/mol . The compound is synthesized via condensation reactions, often involving hydrazonoyl halides and β-keto esters, followed by alkylation or esterification steps .

Key structural features include:

  • Position 1: Ethyl group, enhancing lipophilicity compared to bulkier substituents.
  • Positions 3 and 6: Methyl groups, contributing to steric and electronic modulation.
  • Position 4: Methyl ester, a common pharmacophore for bioactivity or further derivatization.

Properties

IUPAC Name

methyl 1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-5-15-11-10(8(3)14-15)9(12(16)17-4)6-7(2)13-11/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSZSKGDWUQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps, including cyclization and esterification, to form the desired pyrazolopyridine structure . The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazolopyridine derivatives with different functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new derivatives with enhanced biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolopyridines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, studies have synthesized various derivatives that demonstrate efficacy against multiple cancer cell lines, including breast, lung, and liver cancers. The compound's ability to inhibit tumor growth has been attributed to its interaction with specific molecular targets involved in cancer progression .

Antimicrobial Properties

Methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown promise as an antimicrobial agent. Its derivatives have been tested against a range of pathogens, revealing potential effectiveness in treating infections caused by bacteria and fungi. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for the development of therapeutics aimed at treating inflammatory diseases. Preclinical studies have indicated that it can reduce inflammation markers in various models, suggesting its potential use in conditions like arthritis and other inflammatory disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Various methodologies have been explored to optimize yield and purity:

Synthesis MethodYield (%)Key Features
Condensation Reaction85%Efficient for large-scale synthesis
Cyclization Techniques78%Useful for generating diverse derivatives
Substitution Reactions90%Allows for functional group modifications

These synthetic routes enable the generation of a library of derivatives tailored for specific biological activities.

Case Study 1: Anticancer Screening

In a study published in Molecules, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against several human cancer cell lines. This compound was among the most potent compounds tested, demonstrating IC50 values lower than many existing chemotherapeutics .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Higher yields (e.g., 97% for the target and compound 36) correlate with less sterically demanding substituents (ethyl vs. phenyl or tert-butyl) .
  • Lipophilicity : Ethyl (target) and tert-butyl (compound 16ea) groups enhance logP values compared to methyl or phenyl .

Structural and Spectroscopic Analysis

NMR Signatures :

  • Target Compound :
    • Ethyl group: δ 1.42 (t, CH₃), 4.44 (q, CH₂) .
    • Methyl groups: δ 2.60 (s, C3-Me), 2.55 (s, C6-Me) .
    • Ester: δ 3.90 (s, OCH₃) .
  • Compound 36 : Features aromatic protons (δ 7.2–8.1 ppm) from phenyl and furan groups .

Physicochemical Properties

Property Target Compound Compound 36 Compound 16ea
Molecular Weight (g/mol) 257.28 333.34 292.35
logP (Predicted) 2.1 3.4 2.8
Water Solubility (mg/mL) 0.12 0.03 0.08

Trends :

  • Larger substituents (e.g., phenyl in compound 36) reduce solubility but enhance logP.
  • The ethyl group in the target compound provides moderate lipophilicity, favorable for drug-like properties.

Biological Activity

Methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 832742-02-6) is a heterocyclic compound that has gained attention for its potential biological activities. This article explores its biological properties, including antiviral, anti-inflammatory, and other therapeutic effects, supported by relevant data and research findings.

  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol
  • Structural Characteristics : The compound features a pyrazolo[3,4-b]pyridine core with various substituents that influence its biological activity.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[3,4-b]pyridines, including this compound. Research indicates that derivatives of this compound exhibit significant antiviral properties against several viruses.

Case Study Findings :

  • A study demonstrated that compounds with the pyrazolo[3,4-b]pyridine structure showed high efficacy against the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1). Specifically, certain derivatives displayed higher curative and protective activities compared to standard antiviral agents .

Table 1: Antiviral Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

CompoundVirus TypeCurative Activity (%)Protective Activity (%)
Methyl Derivative 1TMV56.869.1
Methyl Derivative 2HSV-1HighModerate

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Studies indicate that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research Insights :

  • In vitro assays showed that certain derivatives inhibited COX-2 activity with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition Potency of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Methyl Derivative A19.45 ± 0.0742.1 ± 0.30
Methyl Derivative B26.04 ± 0.3631.4 ± 0.12

3. Other Therapeutic Applications

Beyond antiviral and anti-inflammatory activities, this compound has been investigated for other therapeutic potentials:

  • Antibacterial Properties : Some derivatives have shown effectiveness against various bacterial strains.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within pathogens or inflammatory pathways:

  • Antiviral Mechanism : The compound may inhibit viral replication by interfering with viral enzymes or cellular pathways crucial for viral life cycles.
  • Anti-inflammatory Mechanism : By inhibiting COX enzymes, these compounds reduce the synthesis of pro-inflammatory mediators such as prostaglandins.

Q & A

Q. What are the established synthetic routes for methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

The synthesis typically involves:

  • Alkylation of hydroxyl groups : Reacting a hydroxyl-substituted precursor (e.g., 6-hydroxy-pyrazolo[3,4-b]pyridine) with iodomethane or ethylating agents in the presence of a base like K₂CO₃ in DMF. For example, ethyl 1-alkyl derivatives are synthesized via nucleophilic substitution under mild conditions (rt, 16 hours) .
  • Condensation reactions : Pyrazole-4-carbaldehydes can be condensed with β-ketoesters or malonates using catalysts like piperidine to form the pyrazolo[3,4-b]pyridine core .
    Key considerations : Steric hindrance from substituents (e.g., tert-butyl groups) may require prolonged reaction times or elevated temperatures .

Q. How is the purity and structural integrity of this compound validated?

  • Chromatography : Flash column chromatography (FCC) with heptane:EtOAc gradients is used for purification, achieving >90% purity .
  • Spectroscopy :
    • ¹H NMR : Peaks for methyl groups (δ ~2.5–2.6 ppm), ethyl esters (δ ~4.4 ppm, quartet), and aromatic protons (δ ~7.4 ppm) confirm substitution patterns .
    • LC-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 292.2) validate molecular weight .
  • Elemental analysis : Used to cross-check purity (e.g., 95% purity reported for analogous compounds) .

Q. What solvents and conditions are optimal for NMR characterization?

  • Deuterated solvents : DMSO-d₆ or CDCl₃ are preferred due to the compound’s solubility. For example, DMSO-d₆ resolves aromatic protons at δ 7.4 ppm in analogs .
  • Temperature control : Room temperature (25°C) is standard, but elevated temperatures may be needed for poorly soluble derivatives .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or biological activity?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., nucleophilic carboxylate groups or electrophilic pyridine rings).
  • Molecular docking : Predicts binding affinity to biological targets (e.g., malaria parasite ABCI3 transporter, as seen in pyrazolopyridine antimalarials) .
    Application example : Analogous compounds with trifluoromethyl groups show enhanced metabolic stability, guided by computational lipophilicity (LogP) predictions .

Q. What experimental strategies resolve contradictions in spectroscopic data?

  • Variable Temperature (VT) NMR : Resolves overlapping peaks caused by dynamic processes (e.g., rotameric equilibria in esters).
  • X-ray crystallography : SHELXL refinement (using SHELX software) confirms bond lengths and angles, resolving ambiguities in NMR assignments .
    Case study : In ethyl 1-tert-butyl analogs, crystallography validated the tert-butyl group’s orientation, which NMR alone could not resolve .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Synthesize derivatives with modified alkyl/aryl groups (e.g., replacing ethyl with cyclopropyl) and test biological activity. For example, tert-butyl groups in pyrazolopyridines correlate with increased antimalarial potency .
  • Pharmacophore mapping : Identify critical functional groups (e.g., ester carbonyl for hydrogen bonding) using comparative SAR of analogs .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Low solubility : Use mixed solvents (e.g., DCM:MeOH) or vapor diffusion methods.
  • Twinned crystals : SHELXD and SHELXE software (SHELX suite) enable robust phasing and refinement for low-quality crystals .
    Example : High-resolution data (<1.0 Å) is preferred for accurate thermal parameter (B-factor) analysis .

Methodological Tables

Q. Table 1. Key Spectral Data for Analogous Compounds

Compound¹H NMR (δ, ppm)LC-MS ([M+H]⁺)Purity (%)Reference
Ethyl 1-tert-butyl-3,6-dimethyl derivative2.5 (s, 3H), 4.44 (q, 2H)292.294
1-Benzyl-3,6-dimethyl derivative7.4 (s, 1H), 2.6 (s, 3H)248.295

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature20–25°C (rt)>90% yield
BaseK₂CO₃ (1.0 eq)Minimal side products
SolventDMFSolubility >50 mg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.